5-Chloro-4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfonyl)pyrimidine
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Overview
Description
5-Chloro-4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfonyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines and oxadiazoles This compound is characterized by the presence of a chlorinated phenyl group, an oxadiazole ring, and a methylsulfonyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfonyl)pyrimidine typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide intermediate with a chlorinated aromatic aldehyde
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions such as temperature and pressure, and the use of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfonyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-Chloro-4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfonyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Chloro-4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(methylsulfonyl)pyrimidine: Lacks the oxadiazole ring and chlorinated phenyl group.
4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]pyrimidine: Lacks the methylsulfonyl group.
5-(2-chlorophenyl)-1,3,4-oxadiazole: Lacks the pyrimidine ring and methylsulfonyl group.
Uniqueness
The uniqueness of 5-Chloro-4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfonyl)pyrimidine lies in its combined structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C13H8Cl2N4O3S |
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Molecular Weight |
371.2 g/mol |
IUPAC Name |
2-(5-chloro-2-methylsulfonylpyrimidin-4-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H8Cl2N4O3S/c1-23(20,21)13-16-6-9(15)10(17-13)12-19-18-11(22-12)7-4-2-3-5-8(7)14/h2-6H,1H3 |
InChI Key |
HDEOHSFERMBRFL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C2=NN=C(O2)C3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
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